molecular formula C19H19N3O2S B2523209 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886897-71-8

3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2523209
CAS No.: 886897-71-8
M. Wt: 353.44
InChI Key: XXCWQDDXTWRWCG-UHFFFAOYSA-N
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Description

“3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .


Synthesis Analysis

The synthesis of imidazole derivatives involves the use of methoxy and hydroxyl group substituted triphenylamine (TPA) . The process results in molecules that exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by strong intramolecular H-bonding in the crystal lattice . The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Chemical Reactions Analysis

Imidazole derivatives exhibit interesting chemical reactions such as fluorescence photoswitching and halochromism . The observation of an isobestic point in time-dependent fluorescence photoswitching studies indicated structural isomer conversion .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Imidazole Derivatives and Their Antitumor Activity

Research on imidazole derivatives, including those with specific functional groups similar to the compound , has shown potential in antitumor activity. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor properties. Some of these derivatives have advanced to preclinical testing stages, indicating their significance in developing new antitumor drugs with varying biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Applications of Redox Mediators in Organic Pollutant Treatment

Enzymatic approaches using redox mediators have shown promise in the remediation or degradation of organic pollutants in wastewater. Enzymes like laccases and peroxidases, in the presence of redox mediators, have enhanced the efficiency and range of substrate degradation. These findings suggest that similar compounds with redox-active functionalities could be explored for environmental applications, particularly in bioremediation and pollutant degradation processes (Husain, M., & Husain, Q., 2007).

Pharmacokinetics and Pharmacodynamics in Drug Development

The study of pharmacokinetics and pharmacodynamics is crucial in drug development, including the assessment of drug metabolism and potential drug-drug interactions mediated by cytochrome P450 enzymes. Research in this area helps in understanding the metabolic pathways of drugs, including those with complex structures like "3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide," and their interactions within the human body. This understanding is vital for predicting the behavior of new drug candidates and their potential efficacy and safety profiles (Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y., 2011).

Future Directions

The future directions for “3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” and similar compounds could involve their development as potent anticancer drugs . The tumor inhibitory mechanism of the Pd (II) complex is due to its antiangiogenic effect and promotion of apoptosis . This suggests its potential applications, which can be developed as a potent anticancer drug in the near future .

Biochemical Analysis

Biochemical Properties

The compound 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has been shown to interact with various enzymes and proteins . It has a high affinity for human and mouse B1 receptors, with virtually no affinity for the human B2 receptor . This suggests that it may play a role in biochemical reactions involving these receptors.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the growth of HCT116 cell line . It also exhibited excellent antiproliferative potency against the EAC cell line . These findings suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the tumor inhibitory mechanism of this compound is due to its antiangiogenic effect and promotion of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been shown to alleviate thermal hypersensitivity in both acute and persistent inflammatory pain models in rats . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the specific in vitro or in vivo study conditions.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages . For example, it has been shown to alleviate thermal hypersensitivity in rats

Metabolic Pathways

Given its interactions with various enzymes and proteins , it is likely that it is involved in several metabolic pathways

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation within cells

Properties

IUPAC Name

3-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-16-9-5-8-15(12-16)18(23)20-10-11-25-19-21-13-17(22-19)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCWQDDXTWRWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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